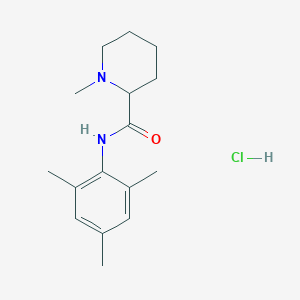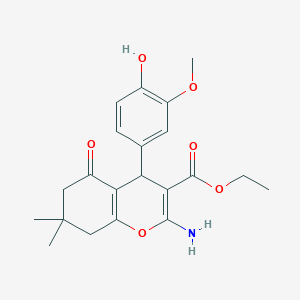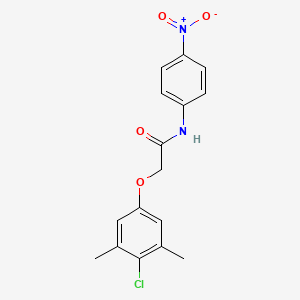![molecular formula C21H22O3 B4897000 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNP is a naphthalene derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can induce apoptosis, a type of programmed cell death, in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can improve cognitive function in animal models of Alzheimer's disease. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not very water-soluble, which can make it challenging to use in aqueous environments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is also relatively unstable, which can make it difficult to store and handle.
将来の方向性
There are several future directions for research on 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based materials for use in organic electronics. Another area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based therapeutics for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its potential applications in other fields, such as material science and biotechnology.
Conclusion:
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, and it has been extensively studied for its potential applications in material science, organic electronics, and biomedical research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects, and it has several advantages as a research tool. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. Further research is needed to fully understand the potential of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its future applications.
合成法
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. This method involves the reaction of 2-bromonaphthalene with 3-(2-methoxy-4-methylphenoxy)propylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
科学的研究の応用
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-16-8-11-20(21(14-16)22-2)24-13-5-12-23-19-10-9-17-6-3-4-7-18(17)15-19/h3-4,6-11,14-15H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLGWRAMNQZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)


![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)
